Iriskashmirianin
Description
Contextualization within Flavonoid Chemistry
Iriskashmirianin is a naturally occurring isoflavonoid (B1168493). biosynth.com Flavonoids are a diverse group of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. Isoflavonoids, a subclass of flavonoids, are distinguished by the 3-phenylchroman-4-one backbone. These compounds are of significant interest in the field of natural product chemistry due to their wide range of biological activities. biosynth.comjetir.org The structural diversity within the flavonoid class, arising from variations in hydroxylation, methoxylation, and glycosylation patterns, contributes to their varied chemical properties and biological functions. phcogres.comcsfarmacie.cz
Significance of Isoflavonoids from the GenusIrisin Natural Product Research
The genus Iris, belonging to the family Iridaceae, is a rich source of isoflavonoids. jetir.orgmendelu.cz Plants of this genus are widely distributed and have been used in traditional medicine across various cultures to treat a range of ailments, including inflammation, bacterial and viral infections, and cancer. psu.eduwikipedia.orgbrjac.com.br The rhizomes of Iris species, in particular, are known to accumulate a high concentration and diversity of isoflavonoids. jetir.orgmendelu.czresearchgate.net
Scientific investigations into the phytochemical composition of Iris species have led to the isolation and characterization of numerous isoflavonoids, many of which exhibit potent biological activities. jetir.orgmendelu.czpsu.edu These findings have established the genus Iris as a significant resource for the discovery of novel, biologically active natural products. jetir.orgmendelu.cz The isoflavonoids from Iris often possess unique structural features, such as complex oxygenation patterns, which are not commonly found in isoflavonoids from other plant sources. psu.edu
Overview of this compound as a Chemically Defined Natural Product
This compound was first isolated from the rhizomes of Iris kashmiriana. wikipedia.org It is chemically defined as 5,3'-Dimethoxy-4'-hydroxy-6,7-methylenedioxyisoflavone. biosynth.com Subsequent studies have also identified this compound and its glycosides in other Iris species, including Iris germanica and Iris florentina. jst.go.jpscispace.comcapes.gov.br The isolation and structural elucidation of this compound have been accomplished using various spectroscopic techniques. jst.go.jpscispace.com
The chemical structure of this compound has been confirmed through detailed analysis, and its molecular formula is C18H14O7 with a molecular weight of 342.3 g/mol. biosynth.com The presence of methoxy (B1213986), hydroxy, and methylenedioxy functional groups contributes to its chemical properties and biological activities. biosynth.com Research has indicated that this compound possesses several pharmacological activities, including anti-tumor and antioxidant properties. biosynth.comjetir.orgphcogres.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-(4-Hydroxy-3-methoxyphenyl)-9-methoxy-8H-1,3-dioxolo[4,5-g] phcogres.combenzopyran-8-one | biosynth.com |
| Synonyms | 5,3'-Dimethoxy-4'-hydroxy-6,7-methylenedioxyisoflavone, Nigricanin (isoflavone) | biosynth.com |
| Molecular Formula | C18H14O7 | biosynth.com |
| Molecular Weight | 342.3 g/mol | biosynth.com |
| CAS Number | 128700-90-3 | biosynth.com |
Scope and Academic Relevance of this compound Investigations
Academic research on this compound has primarily focused on its isolation from various Iris species, its chemical characterization, and the evaluation of its biological activities. phcogres.comjst.go.jpscispace.com Studies have explored its potential as an anti-tumor agent, with some research indicating its ability to inhibit the proliferation of certain cancer cell lines. phcogres.comresearchgate.netnih.gov Furthermore, its antioxidant and anti-inflammatory properties have been a subject of investigation. biosynth.com
The academic relevance of this compound lies in its potential as a lead compound for the development of new therapeutic agents. Its unique chemical structure and demonstrated biological activities make it a molecule of interest for further pharmacological studies. biosynth.comjetir.org Investigations into its mechanism of action at the molecular level are ongoing, aiming to fully elucidate how it exerts its biological effects. biosynth.comresearchgate.net The study of this compound and its derivatives contributes to the broader understanding of isoflavonoid chemistry and pharmacology.
Table 2: Reported Biological Activities of this compound
| Activity | Finding | Source |
|---|---|---|
| Anti-tumor | Reported to have anti-tumor properties. | jetir.orgphcogres.com |
| Antioxidant | Functions as an antioxidant by neutralizing free radicals. | biosynth.com |
| Anti-inflammatory | Modulates inflammatory responses by influencing various signaling pathways. | biosynth.com |
| Cytotoxic | Exhibits cytotoxicity against human cancer cells. | researchgate.net |
| Inhibition of AGEs Formation | This compound glucoside has been shown to inhibit the formation of advanced glycation end products (AGEs). | jst.go.jp |
Properties
CAS No. |
128700-90-3 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.30 |
Synonyms |
5,3′-Dimethoxy-4′-hydroxy-6,7-methylenedioxyisoflavone; 7-(4-Hydroxy-3-methoxyphenyl)-9-methoxy-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one; Nigricanin (isoflavone) |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of Iriskashmirianin
Primary Plant Sources: Iris kashmiriana and Related Iris Species
Iriskashmirianin was first identified in Iris kashmiriana, a species from which its name is derived. wikipedia.orgwikiwand.com Subsequent research has revealed its presence in other related Iris species, indicating a broader, though specific, distribution within the genus. These plants are recognized for being rich sources of various flavonoids and isoflavonoids. wikipedia.orgnih.govjddtonline.info
Scientific studies have successfully isolated this compound or its glycosides from a select number of Iris species. The flavonoid was first found in Iris kashmiriana in 1990. wikipedia.orgwikiwand.com Research has also identified it in Iris germanica and as a glycoside in Iris florentina. jst.go.jpmdpi.com In the case of Iris florentina, a triglycoside of this compound was isolated, which upon acid hydrolysis, yielded the this compound aglycone. jst.go.jp
Table 1: Iris Species Containing this compound
| Species Name | Compound Form | Reference |
|---|---|---|
| Iris kashmiriana Baker | This compound (aglycone) | wikipedia.orgwikiwand.comresearchgate.netresearchgate.net |
| Iris florentina L. | This compound 4′-O-triglucoside | jst.go.jp |
| Iris germanica L. | This compound (aglycone) | mdpi.com |
The concentration of isoflavonoids like this compound varies across different parts of the Iris plant. The highest concentrations of these compounds are typically found in the rhizomes, roots, leaves, and flowers. nih.gov Specifically, the isolation of this compound from Iris kashmiriana has been achieved through phytochemical investigations of its rhizomes. wikipedia.orgwikiwand.comresearchgate.netnih.gov Similarly, studies on Iris florentina utilized the underground parts of the plant to isolate the compound's glycoside. jst.go.jp The rhizomes of Iris germanica are also noted as the primary source for the isolation of its characteristic isoflavonoids. mdpi.com While flowers of Iris kashmiriana have been analyzed for other polyphenols, the primary source for this compound remains the rhizome. researchgate.netresearchgate.net
Phytogeographical Context of Iris kashmiriana and Related Species
The geographical distribution of the Iris species known to produce this compound spans distinct regions of the world, from the Himalayas to the Mediterranean.
Iris kashmiriana , as its name suggests, is native to the western Himalayan region. wikipedia.orgkew.org It is commonly found in the Kashmir region of India and parts of Pakistan, as well as in Nepal and Afghanistan. wikipedia.orgphcogres.comherbs2000.com This species typically grows at altitudes ranging from 1,500 to 2,200 meters above sea level. wikipedia.orgphcogres.com It thrives in various habitats, including graveyards, cemeteries, and gardens. phcogres.comareeo.ac.ir
Iris florentina is primarily distributed along the Mediterranean coast of Europe. jst.go.jp It has been widely cultivated for centuries, particularly in Italy, for the production of orris root, which is derived from its rhizome. jst.go.jpherbs2000.com
Iris germanica is a widely cultivated hybrid and one of the most common garden irises. wikipedia.org Its parent species are native to Southern Europe and the Mediterranean region. herbs2000.com It is also found in the Kashmir Himalaya and the Kurdistan region of Iraq. mdpi.combrjac.com.br
Table 2: Phytogeographical Distribution of Source Plants
| Species Name | Native and Found Regions | Altitude/Habitat | Reference |
|---|---|---|---|
| Iris kashmiriana Baker | Western Himalayas (Kashmir, India; Pakistan; Nepal; Afghanistan) | 1500-2200m; graveyards, gardens, slopes | wikipedia.orgkew.orgphcogres.comherbs2000.com |
| Iris florentina L. | Mediterranean coast of Europe | Temperate biome | jst.go.jp |
| Iris germanica L. | Southern Europe, Mediterranean region (origin); widely cultivated globally. Also found in Kashmir Himalaya and Iraq. | Cultivated in gardens; various habitats | mdpi.comherbs2000.combrjac.com.br |
Isolation and Comprehensive Structural Elucidation of Iriskashmirianin and Its Analogs
Advanced Methodologies for Extracting and Separating Iriskashmirianin from Plant Matrices
The journey of this compound from a component within a complex plant matrix to a pure, isolated compound for study involves sophisticated extraction and separation techniques. The process begins with the careful selection of solvents and extraction methods to efficiently remove the compound from the plant material, followed by a series of chromatographic purifications.
The initial extraction of isoflavonoids like this compound from plant tissues, such as the rhizomes of Iris species, is a critical first step. ugr.esijresm.comnih.gov The choice of solvent is paramount and is determined by the polarity of the target compounds. nih.govmdpi.com For isoflavonoids, which are less polar, solvents like acetone, chloroform (B151607), and diethyl ether are effective, while more polar flavonoid glycosides require alcohol-water mixtures. mdpi.com Ethanol (B145695) and methanol, often in aqueous solutions, are frequently used for the extraction of flavonoids from plant materials. ugr.esmdpi.com Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages over traditional methods like maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and higher yields. nih.govresearchgate.netnepjol.info
Chromatographic Techniques for this compound Purification
Following initial extraction, a series of chromatographic techniques are employed to purify this compound from the crude extract. researchgate.netgsconlinepress.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ijnrd.orguomustansiriyah.edu.iq
Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or C18 resin. ugr.esnih.gov A solvent or a gradient of solvents (mobile phase) is used to elute the compounds at different rates, leading to their separation. ugr.esuomustansiriyah.edu.iq For instance, an ethyl acetate (B1210297) extract of Iris hungarica rhizomes was subjected to column chromatography on silica gel, using a gradient of chloroform and ethanol to isolate various isoflavonoids. ugr.es
Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): These are more advanced and efficient forms of liquid chromatography. HPLC utilizes high pressure to force the solvent through columns packed with very fine particles, resulting in high-resolution separations. ijnrd.org Preparative HPLC is a powerful tool for isolating pure compounds from complex mixtures. nih.gov Different stationary phases, such as C18 and phenyl columns, can be used to achieve complementary separation of structurally similar compounds. nih.gov
Preparative Separation Strategies for Natural Product Isolation
The goal of preparative separation is to isolate a specific compound in a quantity sufficient for further analysis and biological testing. rotachrom.com This often involves a multi-step strategy combining various chromatographic methods. researchgate.net
A common approach begins with enriching the target compounds from the crude extract using techniques like solid-phase extraction (SPE). researchgate.net This is followed by one or more stages of preparative chromatography. For complex samples, a two-dimensional liquid chromatography approach, such as combining reversed-phase and hydrophilic interaction liquid chromatography, can provide excellent separation of compounds with a wide range of polarities. researchgate.net The choice of solvents and chromatographic conditions is optimized at an analytical scale before scaling up to a preparative level to ensure efficient purification. ymc.co.jp
Spectroscopic and Spectrometric Characterization of this compound
Once this compound is isolated in its pure form, its chemical structure is elucidated using a combination of powerful spectroscopic and spectrometric techniques. d-nb.info These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. mdpi.com It is based on the interaction of atomic nuclei with an external magnetic field.
¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule, as well as their chemical environment. For isoflavonoids, characteristic signals in the ¹H NMR spectrum include those for aromatic protons and methoxy (B1213986) groups. isciii.es For example, the ¹H-NMR spectrum of an isoflavone (B191592) might show a singlet for the H-2 proton around δ 8.25–8.45 ppm. isciii.es
¹³C NMR and DEPT: ¹³C NMR provides a count of the carbon atoms in a molecule. d-nb.info Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. d-nb.info
2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for piecing together the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of the molecule. rsc.org For instance, HMBC correlations can confirm the position of methoxy groups and the linkage of glycosidic units. jst.go.jp
| Technique | Information Provided | Example Application for this compound |
|---|---|---|
| ¹H NMR | Number, type, and environment of protons. | Identification of aromatic, methoxy, and hydroxyl protons. isciii.es |
| ¹³C NMR | Number and type of carbon atoms. | Counting the total carbons in the isoflavone skeleton. d-nb.info |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | Confirming the nature of alkyl side chains or substituents. d-nb.info |
| COSY | Identifies coupled protons (H-H correlations). | Establishing connectivity within aromatic rings or side chains. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Assigning specific proton signals to their corresponding carbon signals. |
| HMBC | Shows long-range correlations between protons and carbons (²⁻³JCH). | Connecting different structural fragments, such as the position of methoxy groups or sugar moieties. rsc.orgjst.go.jp |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. wikipedia.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the molecular formula of the compound. For example, the molecular formula of a new isoflavonoid (B1168493) was determined as C₂₁H₁₈O₆ based on its HREIMS data. d-nb.info
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov Tandem MS (MS/MS) involves fragmenting the initial molecular ion and analyzing the resulting fragment ions, which provides valuable structural information. This is particularly useful for identifying known compounds in a mixture by comparing their fragmentation patterns to a database.
GC-MS (Gas Chromatography-Mass Spectrometry): While less common for non-volatile compounds like isoflavonoids unless they are derivatized, GC-MS is a powerful tool for analyzing volatile components that may be present in a plant extract. researchgate.net
| Technique | Information Provided | Example Application for this compound |
|---|---|---|
| HRMS | Precise molecular weight and elemental formula determination. d-nb.info | Confirming the exact molecular formula of this compound. |
| LC-MS/MS | Molecular weight and structural information from fragmentation patterns. nih.gov | Identifying this compound and its analogs in plant extracts and studying their fragmentation. |
| GC-MS | Analysis of volatile and semi-volatile compounds. researchgate.net | Analyzing other, more volatile components in the plant extract. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide complementary information about the functional groups present in a molecule.
Confirmation of this compound Structure through Degradation Studies
The structural confirmation of complex natural products like this compound and its derivatives often involves a combination of spectroscopic analysis and chemical degradation. Degradation studies, which break the molecule into smaller, more easily identifiable fragments, have been instrumental in verifying the core structure and the nature of glycosidic linkages.
Furthermore, fragmentation patterns observed in mass spectrometry, such as those resulting from retro-Diels-Alder cleavage, can be considered a form of in-situ degradation that provides critical structural information. researchgate.netresearchgate.net For instance, the analysis of an this compound glycoside from Iris germanica showed characteristic fragments that helped to confirm the substitution pattern on the isoflavone skeleton. researchgate.net These degradation and fragmentation techniques, used in conjunction with modern spectroscopic methods like 1D and 2D NMR, provide a robust framework for the definitive structural elucidation of this compound and its analogs. nih.govtandfonline.com
Structural Insights into this compound A and Other Co-isolated Isoflavonoids from Iris Species
The genus Iris is a rich source of isoflavonoids, with numerous structurally related compounds often being isolated alongside this compound from various species. researchgate.netnih.gov Phytochemical investigations into species such as Iris kashmiriana, Iris germanica, and Iris florentina have led to the identification of a diverse array of isoflavones, including novel derivatives like this compound A. jst.go.jpphcogres.comtandfonline.com
This compound A was identified as a new compound isolated from the rhizomes of Iris germanica. tandfonline.com Its structure was characterized as 5-methoxy-3′,4′-dihydroxy-6,7-methylenedioxy-4H-1-benzo-pyran-4-one. researchgate.nettandfonline.com
The phytochemical analysis of Iris kashmiriana has been particularly fruitful, yielding a variety of isoflavonoids. phcogres.comwikipedia.org Early research identified the flavonoid later named this compound. wikipedia.org Subsequent, more detailed studies of the rhizomes led to the isolation and characterization of several other key isoflavones. nih.govtandfonline.com These include isonigricin, a novel isoflavone, and isoirisolidone, which was reported for the first time from a natural source. nih.govphcogres.com Other compounds such as irisolidone (B150237), irigenin (B162202), irilone (B24697), isocladrastin, and kashmigenin have also been co-isolated from this species. phcogres.comwikipedia.org
Similarly, studies on Iris florentina and Iris germanica have revealed the presence of this compound, often in its glycosidic forms, alongside other known isoflavonoids like irilone, iridin, and nigricin 4'-O-beta-D-glucoside. jst.go.jpnih.govresearchgate.net The co-isolation of these compounds highlights the shared biosynthetic pathways within the Iris genus and provides valuable context for understanding the structural diversity of these natural products. nih.gov
Table 1: this compound and its Analogs
| Compound Name | Chemical Name | Molecular Formula | Source Species |
| This compound | 7-(4-Hydroxy-3-methoxyphenyl)-9-methoxy- phcogres.comontosight.aidioxolo[4,5-g]chromen-8-one | C18H14O7 | Iris kashmiriana, Iris germanica, Iris soforana uni.luknapsackfamily.com |
| This compound A | 5-Methoxy-3′,4′-dihydroxy-6,7-methylenedioxy-4H-1-benzo-pyran-4-one | C17H12O7 | Iris germanica researchgate.nettandfonline.com |
| This compound 4'-O-beta-D-glucoside | Not specified | C24H24O12 | Iris germanica researchgate.net |
| This compound 4′-O-triglucoside | This compound 4′-O-[O-β-d-glucopyranosyl-(1→6)-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside] | C36H44O22 | Iris florentina jst.go.jpnih.gov |
Biosynthetic Pathways Leading to Iriskashmirianin
General Flavonoid and Isoflavonoid (B1168493) Biosynthesis Framework in Plants
The journey to iriskashmirianin begins with the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism. nih.gov This pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for a vast array of phenolic compounds, including flavonoids and isoflavonoids. nih.govfrontiersin.org
The biosynthesis of flavonoids and isoflavonoids diverges from the general phenylpropanoid pathway at the introduction of p-coumaroyl-CoA. nih.gov The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govencyclopedia.pub This molecule serves as a critical entry point into the flavonoid biosynthetic pathway. nih.gov
Chalcone isomerase (CHI) then converts naringenin chalcone into the flavanone (B1672756) naringenin. nih.gov Naringenin is a central intermediate, standing at a metabolic crossroads that leads to the synthesis of various flavonoid classes, including flavones, flavonols, anthocyanins, and, importantly for this discussion, isoflavonoids. nih.gov
The key step differentiating isoflavonoid biosynthesis from other flavonoid pathways is the 2,3-aryl migration of the B-ring of a flavanone intermediate, a reaction catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. frontiersin.orgndl.go.jp This reaction converts the flavanone into a 2-hydroxyisoflavanone (B8725905), which is subsequently dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeleton. nih.gov
Table 1: Key Enzymes in the General Flavonoid and Isoflavonoid Biosynthetic Pathway
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govencyclopedia.pub |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. nih.gov |
| Isoflavone synthase | IFS | Catalyzes the 2,3-aryl migration to form a 2-hydroxyisoflavanone. nih.govndl.go.jp |
| 2-Hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to form an isoflavone. nih.gov |
Proposed Enzymatic Steps and Precursors in this compound Formation
The specific biosynthetic pathway leading to this compound involves a series of modifications to the basic isoflavone core. While the complete enzymatic sequence has not been fully elucidated in Iris species, a proposed pathway can be inferred from the structure of this compound and related co-occurring isoflavonoids.
This compound is characterized by methoxy (B1213986) and methylenedioxy groups. biosynth.com Its biosynthesis likely proceeds from an isoflavone precursor that undergoes a series of hydroxylation, methylation, and methylenedioxy bridge formation reactions. A plausible precursor for this compound is the isoflavone irigenin (B162202), which is also found in Iris species. researchgate.netphcogres.com
The proposed steps are as follows:
Formation of the Isoflavone Backbone: The general isoflavonoid pathway produces a foundational isoflavone structure.
Hydroxylation: Cytochrome P450 monooxygenases likely catalyze specific hydroxylations on the A and B rings of the isoflavone precursor.
Methylation: O-methyltransferases (OMTs) transfer methyl groups from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups.
Methylenedioxy Bridge Formation: A specialized enzyme, likely a cytochrome P450-dependent methylenedioxy bridge-forming enzyme, would catalyze the formation of the methylenedioxy ring from adjacent hydroxyl groups.
Role of Activated Methionine in Methylation Patterns of Iris Isoflavonoids
The diverse methylation patterns observed in Iris isoflavonoids, including the two methoxy groups in this compound, are a direct result of the activity of O-methyltransferases (OMTs). researchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM), often referred to as activated methionine, as the universal methyl group donor in plants. mdpi.comresearchgate.net
SAM is synthesized from methionine and ATP by the enzyme SAM synthetase. frontiersin.orgcaldic.com The transfer of the methyl group from SAM to a hydroxyl group on the isoflavonoid backbone results in the formation of a methoxy group and S-adenosyl-L-homocysteine (SAH). researchgate.net SAH is a potent inhibitor of most methyltransferases, and its efficient removal is crucial for maintaining methylation reactions. researchgate.netfrontiersin.org
The specific positions of the methoxy groups on this compound (at C-5 and C-3') are determined by the substrate specificity of the particular OMTs present in the Iris species. biosynth.com The presence of multiple OMTs with different regiospecificities contributes to the wide array of methylated isoflavonoids found in this genus.
Comparative Biosynthesis with Other Iris Isoprenoids and Isoflavonoids
The genus Iris is a rich source of a variety of secondary metabolites, including other isoflavonoids and a distinct class of compounds called iridals, which are triterpenoids. nih.gov A comparative look at their biosynthesis highlights the metabolic diversity within the genus.
Isoflavonoids: Many isoflavonoids isolated from Iris species share a common biosynthetic origin with this compound, diverging at later stages of modification. researchgate.netphcogres.com For example, compounds like irigenin and irisolidone (B150237) possess different patterns of hydroxylation and methylation, suggesting the action of a suite of tailoring enzymes. researchgate.netphcogres.com Comparative studies of the isoflavonoid profiles in different Iris species, such as I. germanica and I. pallida, have revealed differential accumulation of various flavonoids and isoflavonoids, pointing to species-specific regulation and enzymatic machinery. mdpi.com
Iridals: In contrast to the phenylpropanoid-derived isoflavonoids, iridals are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces isoprenoid precursors. The biosynthesis of iridals has been shown to proceed from the precursor 2,3-epoxysqualene. nih.gov This highlights a completely separate biosynthetic route for this class of compounds within the same plant genus.
The co-occurrence of these distinct classes of secondary metabolites underscores the complex and compartmentalized nature of plant biochemistry, where different metabolic pathways operate in parallel to produce a diverse chemical arsenal.
Chemical Synthesis and Derivatization Strategies for Iriskashmirianin and Its Analogs
Total Synthesis Approaches to the Iriskashmirianin Core Structure
A complete total synthesis of the this compound core structure has not been specifically reported in peer-reviewed literature. The total synthesis of complex natural products, particularly those with intricate stereochemistry and functional group arrangements like many flavonoids, often involves multi-step sequences. nih.govresearchgate.netchemrxiv.orgrsc.org General strategies for constructing isoflavonoid (B1168493) skeletons typically rely on well-established organometallic cross-coupling reactions, cycloaddition reactions, and various cyclization methods to build the characteristic chromone (B188151) core and append the requisite aryl substituents. mdpi.com However, a documented pathway tailored to the unique substitution pattern of this compound remains to be published.
Semisynthetic Modifications of Natural this compound
Semisynthesis, which involves chemically modifying a naturally isolated compound, is a common strategy to produce derivatives with potentially enhanced biological activities or improved physicochemical properties. nih.gov For isoflavonoids, typical modifications might include alkylation, acylation, glycosylation, or halogenation of hydroxyl groups, as well as reactions involving the double bond in the heterocyclic ring. While this compound has been identified in plant extracts, specific studies detailing its isolation in sufficient quantities for subsequent semisynthetic derivatization are not currently available. researchgate.net Research on other natural products demonstrates that such modifications can significantly impact their biological profiles. researchgate.net
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The design and synthesis of derivatives are crucial for understanding the structure-activity relationships (SAR) of a biologically active molecule. oncodesign-services.comnih.govekb.egrsc.orgrsc.org This process involves systematically altering different parts of the molecule to identify which functional groups and structural features are essential for its activity. For an isoflavonoid like this compound, SAR studies would likely involve synthesizing analogs with variations in the substitution pattern on the aromatic rings and modifications to the core heterocyclic structure. The goal of such studies would be to correlate these structural changes with changes in biological activity, thereby elucidating the pharmacophore and guiding the design of more potent and selective compounds. At present, specific SAR studies focused on newly synthesized this compound derivatives have not been reported.
Mechanistic Investigations of Iriskashmirianin S Biological Activities: in Vitro and Preclinical in Vivo Models
Antioxidant Mechanisms of Action
Iriskashmirianin is recognized as an antioxidant, a property attributed to its flavonoid structure. biosynth.com Antioxidants are crucial in mitigating oxidative stress, a condition linked to various chronic diseases. nih.gov The antioxidant capacity of this compound is being investigated through its ability to neutralize free radicals and influence cellular oxidative stress markers.
The primary mechanism by which antioxidants like this compound exert their effects is through free radical scavenging. nih.govfrontiersin.org Free radicals are unstable molecules that can cause cellular damage, and their neutralization is key to preventing oxidative stress. mdpi.com The hydrogen atom transfer (HAT) pathway is a common mechanism for flavonoids, where the antioxidant donates a hydrogen atom to a free radical, thereby stabilizing it. unito.itnih.gov
While specific quantitative data for this compound's scavenging of various radicals is not extensively detailed in the reviewed literature, studies on extracts from Iris kashmiriana flowers, which contain this compound, have demonstrated significant radical scavenging activity. researchgate.net For instance, a methanolic extract of Iris kashmiriana flowers showed considerable scavenging activity against DPPH, ABTS, and superoxide (B77818) anion radicals. researchgate.net
Table 1: Radical Scavenging Activity of Iris kashmiriana Flower Extracts
| Assay | IC50 Value (µg/ml) |
|---|---|
| DPPH | 73.15 |
| ABTS | 79.05 |
| Superoxide Anion | 86.52 |
This table is based on data from a study on Iris kashmiriana flower extracts, which contain this compound. The data represents the activity of the total extract and not of purified this compound.
Beyond direct radical scavenging, this compound may influence the cellular environment to counteract oxidative stress. This involves modulating the expression and activity of various enzymes and proteins that are part of the cell's antioxidant defense system. nih.govnih.gov Oxidative stress can lead to the damage of cellular components, including lipids, proteins, and DNA. frontiersin.org
In cellular systems, exposure to stressors can increase the production of reactive oxygen species (ROS), leading to an imbalance in the cellular redox state. mdpi.com Antioxidant compounds can help restore this balance by up-regulating antioxidant defense mechanisms. nih.gov While direct studies on this compound's modulation of specific oxidative stress markers like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are not specified in the provided results, its classification as an antioxidant suggests a potential role in these pathways. biosynth.commdpi.com
Anti-inflammatory Mechanistic Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. frontiersin.org this compound has been identified as a potential anti-inflammatory agent. biosynth.com Its mechanisms of action are thought to involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govbibliotekanauki.pl Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. nih.gov Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.commdpi.com
While direct evidence of this compound's effect on the NF-κB pathway is not explicitly detailed, the anti-inflammatory properties of other flavonoids are often linked to the inhibition of this pathway. mdpi.com For example, some flavonoids can prevent the degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription. medchemexpress.com
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that produce inflammatory mediators. scielo.br iNOS produces nitric oxide (NO), which at high levels can contribute to inflammation, while COX-2 is responsible for the production of prostaglandins, another group of inflammatory mediators. medchemexpress.comscielo.br The inhibition of iNOS and COX-2 is a common strategy for anti-inflammatory drugs. researchgate.netnih.gov
Antiproliferative and Apoptotic Mechanisms in Preclinical Cell Models
This compound has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as an antiproliferative agent. najah.edunih.gov The mechanisms underlying this activity likely involve the induction of apoptosis, or programmed cell death, a crucial process for removing damaged or cancerous cells. mdpi.comaging-us.com
Research has shown that this compound A, isolated from the rhizomes of Iris germanica, exhibits cytotoxic effects on the Ehrlich's ascites carcinoma (EAC) cancer cell line. najah.edunih.gov The antiproliferative effects were evaluated using MTT and ATP assays, which measure cell viability. nih.gov
Table 2: Cytotoxic Activity of this compound A on EAC Cancer Cell Line
| Assay | IC50 ± SD (µM) |
|---|---|
| MTT | 20.9 ± 2.7 |
| ATP | 4.3 ± 0.9 |
This table presents the half-maximal inhibitory concentration (IC50) values of this compound A, indicating the concentration required to inhibit 50% of the cancer cell growth. najah.edunih.gov
The induction of apoptosis is a key mechanism for many anticancer compounds. nih.govdovepress.comoatext.com This process can be triggered through various cellular pathways, often involving the activation of caspases, a family of proteases that execute cell death. While the specific apoptotic pathways modulated by this compound are yet to be fully elucidated, its cytotoxic effects point towards the initiation of this process in cancer cells. nih.gov
Induction of Apoptosis (e.g., Chromatin Condensation, Nuclear Fragmentation)
This compound has been noted for its potential to induce apoptosis, a form of programmed cell death essential for removing damaged or harmful cells. researchgate.netmoleculardevices.com Apoptosis is characterized by distinct morphological changes within the cell, including chromatin condensation and nuclear fragmentation. moleculardevices.comteachmeanatomy.infocitius.technologycreativebiolabs.netmdpi.com
During apoptosis, the chromatin, which is typically dispersed within the nucleus, undergoes significant condensation, forming dense masses. creativebiolabs.net This is followed by nuclear fragmentation, where the nucleus breaks into smaller pieces. teachmeanatomy.infocitius.technology These events are part of a regulated cascade that ensures the orderly dismantling of the cell without triggering an inflammatory response. teachmeanatomy.info The process involves the activation of specific enzymes, such as caspases, which cleave cellular components and contribute to these morphological changes. moleculardevices.commdpi.com For instance, caspase-3 activation leads to DNA fragmentation by activating DNAse. teachmeanatomy.info
While this compound is mentioned in the context of inducing apoptosis, the specific details of its role in promoting chromatin condensation and nuclear fragmentation require further dedicated research to fully elucidate the underlying molecular mechanisms. researchgate.net
Cell Cycle Arrest Mechanisms
The cell cycle is a fundamental process that governs cell division and proliferation. fiveable.me Cell cycle arrest is a crucial mechanism to halt this process, often in response to cellular stress or DNA damage, allowing time for repair or, if the damage is too severe, triggering apoptosis. fiveable.menih.gov This process is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.comfrontiersin.org
Key regulators of cell cycle arrest include tumor suppressor proteins like p53 and CDK inhibitors such as p21. nih.govmdpi.comfrontiersin.org When DNA damage occurs, p53 can be activated, leading to the transcription of p21. oncotarget.com The p21 protein then binds to and inhibits cyclin-CDK complexes, which are essential for driving the cell through different phases of the cell cycle, thereby inducing arrest. nih.govfrontiersin.orgoncotarget.com This arrest can occur at various checkpoints, notably at the G2/M phase, preventing cells with damaged DNA from proceeding to mitosis. mdpi.comoncotarget.com
While the general mechanisms of cell cycle arrest are well-established, specific studies detailing the direct role and mechanistic pathways of this compound in inducing cell cycle arrest are not extensively documented in the currently available literature. Further research is necessary to understand how this compound may interact with key regulatory proteins like p53, p21, and various cyclin-CDK complexes to halt cell proliferation. nih.govmdpi.comfrontiersin.orgoncotarget.com
Interaction with Specific Cellular Targets and Enzymes (e.g., Cytochrome P450 1A, NAD(P)H:quinone reductase)
This compound has been investigated for its interaction with specific enzymes involved in metabolic and detoxification pathways, notably Cytochrome P450 1A (CYP1A) and NAD(P)H:quinone reductase (QR). researchgate.net
Cytochrome P450 1A (CYP1A)
The Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics, including drugs and carcinogens. nih.govmdpi.com CYP1A is particularly involved in the metabolic activation of procarcinogens. researchgate.net Inhibition of CYP1A is a key strategy in cancer chemoprevention, as it can prevent the conversion of these substances into their active, carcinogenic forms. researchgate.netnih.gov
In a study examining the cancer chemopreventive potential of isoflavones from Iris germanica, this compound was found to have a negligible effect on the inhibitory activity of Cytochrome P450 1A at concentrations below 5 µM. researchgate.net This is in contrast to other isoflavones like irilone (B24697) and iriflogenin, which showed significant inhibitory potential. researchgate.net
NAD(P)H:quinone reductase (QR)
NAD(P)H:quinone reductase (NQO1) is a flavoprotein that plays a crucial role in cellular detoxification. researchgate.netuniprot.org It catalyzes the two-electron reduction of quinones to hydroquinones, a process that bypasses the formation of reactive semiquinone intermediates and protects cells from oxidative stress. uniprot.org Induction of QR is considered a significant mechanism of cancer chemoprevention. researchgate.net
This compound has been identified as a moderate inducer of QR activity. researchgate.netchemfaces.comiafaforallergy.com In studies using cultured mouse hepatoma cells (Hepa 1c1c7), this compound was found to induce QR specific activity in a dose-dependent manner without showing cytotoxic effects at concentrations up to 50 µM. researchgate.net It was identified as one of the more potent inducers among the tested isoflavones, with a CD value (concentration required to double the specific activity of QR) of 3.5 µM. researchgate.net
Table 1: Interaction of this compound with Cellular Enzymes
| Enzyme | Activity | Findings |
|---|---|---|
| Cytochrome P450 1A (CYP1A) | Inhibition | Completely abrogated inhibitory potential at concentrations below 5 µM. researchgate.net |
| NAD(P)H:quinone reductase (QR) | Induction | Moderate inducer with a CD value of 3.5 µM; no cytotoxicity up to 50 µM. researchgate.net |
Immunomodulatory Mechanisms
This compound has demonstrated immunomodulatory activities, influencing the function of key immune cells and the production of signaling molecules called cytokines. researchgate.net The immune system's response is a delicate balance, and compounds that can modulate this balance have therapeutic potential. researchgate.net
Research has shown that isoflavones isolated from Iris species can affect T-lymphocytes, which are crucial for cell-mediated immunity. researchgate.net Specifically, studies have looked at the influence on CD4+ (helper T-cells) and CD8+ (cytotoxic T-cells) populations and the production of Th1 and Th2 cytokines. researchgate.net Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), are generally associated with pro-inflammatory and cell-mediated immune responses. In contrast, Th2 cytokines, like Interleukin-4 (IL-4) and Interleukin-5 (IL-5), are involved in anti-inflammatory and humoral (antibody-mediated) immune responses. researchgate.net
While the broader class of isoflavones from Iris has been studied for these effects, specific mechanistic details on how this compound individually modulates the complex interplay between different T-cell subsets and the precise signaling pathways it affects to alter cytokine balance require more focused investigation. researchgate.net
Antimicrobial Mechanisms of Action (Antibacterial, Antifungal, Anthelmintic)
The chemical compound this compound, an isoflavone (B191592) found in plants of the Iris genus, has been associated with a range of biological activities, including antimicrobial effects. researchgate.nettiprpress.com The antimicrobial potential of plant-derived compounds like this compound is of significant interest due to the increasing challenge of antibiotic resistance. mdpi.comnih.gov The mechanisms by which these compounds exert their effects can be diverse, ranging from direct inhibition of microbial growth to interference with virulence factors. mdpi.comresearchgate.netmdpi.com
Antimicrobial agents can act through various mechanisms, such as disrupting the microbial cell membrane, inhibiting the synthesis of essential molecules like proteins or nucleic acids, or interfering with metabolic pathways. mdpi.comfrontiersin.orglumenlearning.comvinmec.com For instance, some natural compounds exhibit antibacterial activity by damaging the bacterial cell wall or membrane, leading to cell lysis. frontiersin.orglumenlearning.com Others may inhibit protein synthesis by targeting bacterial ribosomes. lumenlearning.comvinmec.com In the context of antifungal activity, mechanisms can include the disruption of the fungal cell membrane or inhibition of enzymes essential for fungal survival. mdpi.com Anthelmintic activity, on the other hand, involves the expulsion or killing of parasitic worms. scribd.com
While this compound is cited in literature discussing the antimicrobial properties of isoflavones, detailed studies focusing specifically on its antibacterial, antifungal, and anthelmintic mechanisms of action are not extensively available. researchgate.netiafaforallergy.comtiprpress.com Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts these potential antimicrobial effects.
Inhibition of Microbial Growth and Virulence Factors
This compound is a compound that has been identified within the context of plants exhibiting antimicrobial properties. tiprpress.com The inhibition of microbial growth and the attenuation of virulence factors are key strategies in combating infectious diseases. nih.govfrontiersin.org Virulence factors are molecules produced by pathogens that enable them to colonize a host and cause disease; these include toxins, enzymes, and factors that promote adhesion and invasion. nih.govfrontiersin.org
The mechanisms by which natural compounds inhibit microbial growth are varied. They can disrupt cell membranes, interfere with metabolic pathways, or inhibit the synthesis of DNA, RNA, or proteins. mdpi.commdpi.com Targeting virulence factors is an alternative approach that aims to disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance. frontiersin.org This can be achieved by inhibiting the expression or function of these factors. researchgate.netfrontiersin.org
One of the key mechanisms for regulating virulence factor production in many bacteria is quorum sensing (QS), a cell-to-cell communication system. frontiersin.orgmdpi.com By interfering with QS signaling, certain compounds can prevent the coordinated expression of virulence genes. frontiersin.orgmdpi.com While the general antimicrobial potential of isoflavones from Iris species has been noted, specific research detailing the direct effects of this compound on the growth of various microbial species and its ability to inhibit specific virulence factors is limited. tiprpress.com
Interference with Microbial Biofilm Formation
Microbial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). eijppr.comrroij.commdpi.com Biofilm formation is a significant concern in various settings, including medicine and industry, as it provides bacteria with increased resistance to antimicrobial agents and the host immune system. eijppr.commdpi.comnih.gov The process of biofilm development involves initial attachment of planktonic cells to a surface, followed by microcolony formation, maturation into a three-dimensional structure, and finally, dispersal of cells to colonize new sites. rroij.commdpi.com
Quorum sensing (QS) plays a pivotal role in regulating biofilm formation in many bacterial species. mdpi.comeijppr.comrroij.com This cell-to-cell communication mechanism allows bacteria to coordinate gene expression, including the production of EPS and other factors essential for biofilm maturation, once a certain population density is reached. eijppr.comrroij.com Therefore, inhibiting QS is a promising strategy to prevent or disrupt biofilm formation. frontiersin.orgrroij.com
Natural compounds, including flavonoids, have been investigated for their ability to interfere with biofilm formation. mdpi.com These compounds can act by inhibiting the initial attachment of bacteria, preventing the production of the EPS matrix, or disrupting the QS signaling pathways that control biofilm development. mdpi.com While extracts from Iris species have shown potential in reducing oral bacterial biofilm formation, specific studies detailing the direct role and mechanism of this compound in interfering with microbial biofilm formation are not extensively documented. mdpi.comscispace.com Further research is required to determine if this compound can inhibit biofilm formation by various pathogens and to elucidate the underlying molecular mechanisms of such activity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Irilone |
| Iridin |
| Iriskumaonin |
| Genistein (B1671435) |
| Muningin |
| Tectorigenin |
| Irisolidone (B150237) |
| Iriflogenin |
| Germanaism B |
| Bergenin |
| Beta-sitosterol |
| Gallic acid |
| Tannic acid |
| Leucine |
| Methionine |
| Phenylalanine |
| Threonine |
| Quercetin |
| Myristic acid |
| Penicillic acid |
| Patulin |
| Curcumin |
| Eugenol |
| Thymol |
| Carvacrol |
| Artemisinin |
| Oleanolic acid |
| Berberine |
| Colchicine |
| Baicalin |
| Amitriptyline |
| Clomipramine |
| Imipramine |
| Maprotiline |
| Fluoxetine |
| Fluvoxamine |
| Paroxetine |
| Mexiletine |
| Lidocaine |
| Tocainide |
| Ergotamine |
| Propranolol |
| Warfarin |
| Miconazole |
| Levonorgestrel |
| Norethisterone |
| Ethinylestradiol |
| Desogestrel |
| Phenytoin |
| Carbamazepine |
| Phenobarbitone |
| Dexamethasone |
| Prednisolone |
| Rifampicin |
| Griseofulvin |
| Imatinib |
| Codeine |
| Morphine |
| Tamoxifen |
| Endoxifen |
| Doxepin |
| Dothiepin |
| Nortriptyline |
| Clozapine |
| Olanzapine |
| Chlorpromazine |
| Isoniazid |
| Polymyxin B |
| Colistin |
| Bacitracin |
| Trimethoprim |
| Sulfonamides |
| Chloramphenicol |
| Thiabendazole |
| Flubendazole |
Inhibition of Advanced Glycation End Product (AGE) Formation: Molecular Basis
Advanced Glycation End Products (AGEs) are a diverse group of harmful compounds formed through a non-enzymatic chain of events known as the Maillard reaction. nih.govmdpi.comnih.gov This process is initiated by the condensation of a reducing sugar, such as glucose, with the free amino groups of proteins, lipids, or nucleic acids to form an unstable Schiff base. nih.govmdpi.com This product subsequently undergoes rearrangement to form more stable Amadori products, which then proceed through a series of reactions including dehydration, oxidation, and cyclization to generate highly reactive dicarbonyl intermediates like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO). researchgate.net These intermediates react further with biomolecules to form irreversible, cross-linked structures known as AGEs. nih.govresearchgate.net The accumulation of AGEs is implicated in the pathogenesis of numerous chronic conditions, including diabetes, neurodegenerative disorders, and cardiovascular disease. mdpi.comresearchgate.net
Research into natural compounds that can inhibit the formation of AGEs offers a promising therapeutic strategy. nih.govmdpi.com Isoflavone derivatives isolated from Iris florentina, including a glycoside of this compound, have been evaluated for their capacity to inhibit the formation of AGEs. researchgate.netresearchgate.net The molecular mechanisms by which flavonoids and isoflavones like this compound likely exert this antiglycation effect are multifaceted.
The primary mechanisms are believed to involve:
Trapping of Reactive Carbonyl Species: A key mechanism for antiglycation agents is the trapping of the reactive dicarbonyl intermediates (e.g., MGO and GO) that are precursors to AGEs. mdpi.com By reacting with these intermediates, polyphenolic compounds prevent them from reacting with proteins and forming cross-links, thereby halting the Maillard reaction at a critical stage.
Therefore, the molecular basis for the antiglycation activity of this compound is attributed to its potential to interrupt the Maillard reaction cascade, likely through a combination of its antioxidant properties and, more significantly, its ability to trap reactive dicarbonyl intermediates.
Induction of Carcinogen-Detoxifying Enzymes: Mechanistic Pathways
The detoxification of carcinogens is a critical cellular defense mechanism, often categorized into different phases. Phase II detoxifying enzymes play a pivotal role by catalyzing the conjugation of carcinogens or their metabolites with endogenous ligands, which renders them more water-soluble and facilitates their excretion from the body. biocrick.comresearchgate.net One of the most important of these enzymes is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase (QR). nih.govmdpi.com NQO1 exerts its protective effect by catalyzing the two-electron reduction of quinones to their stable hydroquinone (B1673460) form. nih.govmdpi.com This process is crucial as it bypasses the one-electron reduction that can produce unstable and highly reactive semiquinone radicals, which contribute to oxidative stress and cellular damage. nih.gov
In vitro studies have identified this compound as a potent inducer of quinone reductase. mdpi.com Research demonstrated that this compound induces QR specific activity in a dose-dependent manner. mdpi.com It was found to be one of the most powerful inducers among the isoflavones tested, with a CD value (the concentration required to double QR activity) of 3.5 µM. mdpi.com
Table 1: Quinone Reductase (QR) Induction by this compound
| Compound | CD Value (µM) for QR Induction |
|---|---|
| This compound | 3.5 |
Data sourced from in vitro studies on mouse hepatoma cells. mdpi.com
The primary mechanistic pathway responsible for the induction of NQO1 and other Phase II enzymes by phytochemicals is the Keap1-Nrf2 signaling pathway. nih.govbiocrick.commdpi.com
Nrf2 Activation: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1).
Nuclear Translocation: Inducers like this compound can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to dissociate from Keap1 and translocate into the nucleus. mdpi.com
Gene Transcription: Inside the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of various target genes. nih.gov This binding initiates the transcription of a suite of protective genes, including the gene for NQO1. mdpi.commdpi.com
Therefore, the mechanistic pathway for this compound's induction of carcinogen-detoxifying enzymes is the activation of the Nrf2-ARE signaling cascade, leading to increased synthesis of protective enzymes like quinone reductase.
Advanced Research Methodologies and Analytical Approaches in Iriskashmirianin Studies
High-Throughput Screening Assays for Bioactivity Profiling
High-Throughput Screening (HTS) represents a cornerstone in the initial stages of drug discovery and bioactivity profiling for natural products like Iriskashmirianin. This technology enables the rapid, automated testing of the compound against vast libraries of biological targets, including enzymes, receptors, and ion channels, to identify potential "hits" or lead activities. The primary goal of HTS in this compound research is to move beyond single-target assays and build a broad profile of its biological effects, which can uncover novel mechanisms of action or unexpected therapeutic applications .
Common HTS formats employed in the study of this compound include:
Cell-Based Assays: These assays use living cells to measure endpoints such as cell viability, proliferation, apoptosis, or the activation of specific signaling pathways. For instance, this compound can be screened against panels of cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assays to quickly determine its cytotoxic or cytostatic profile .
Biochemical Assays: These are cell-free systems designed to measure the direct effect of this compound on purified molecular targets. A prominent example is its evaluation against a panel of protein kinases. In such assays, the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase is measured, often using fluorescence or luminescence-based detection methods like FRET (Förster Resonance Energy Transfer) or AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) .
Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The activity of this compound on a particular signaling pathway can be quantified by measuring the changes in the reporter protein's expression. This is particularly useful for studying its effects on transcription factors like NF-κB or AP-1 .
The data generated from HTS provides a crucial foundation for subsequent, more focused mechanistic studies, allowing researchers to prioritize the most promising biological activities of this compound for further investigation.
| Assay Type | Principle | Example Target/Pathway | Measured Endpoint | Reference |
|---|---|---|---|---|
| Cell Viability Assay | Measures metabolic activity as an indicator of cell health/proliferation. | Cancer cell line panels (e.g., NCI-60) | Colorimetric or luminescent signal change | |
| Kinase Inhibition Assay | Measures the ability of this compound to block the activity of a purified protein kinase. | Tyrosine kinases, Serine/threonine kinases | Reduced substrate phosphorylation (detected via fluorescence/luminescence) | |
| Reporter Gene Assay | Quantifies the activation or inhibition of a signaling pathway by measuring reporter protein expression. | NF-κB signaling pathway | Luciferase activity or GFP fluorescence | |
| Apoptosis Assay | Detects markers of programmed cell death. | Caspase-3/7 activation | Luminescent signal from a cleaved substrate |
Metabolomics and Proteomics in Elucidating this compound Effects
To understand the system-wide impact of this compound, researchers employ 'omics' technologies, primarily metabolomics and proteomics. These approaches provide a global, unbiased snapshot of the molecular changes occurring within a biological system (e.g., a cell or tissue) following treatment with the compound, revealing the intricate network of pathways it modulates .
Proteomics: This field focuses on the large-scale study of proteins. In the context of this compound, proteomic analyses aim to identify and quantify changes in protein expression or post-translational modifications that occur in response to the compound. A common workflow involves treating cells with this compound, extracting the total protein, and then using techniques like two-dimensional gel electrophoresis (2D-PAGE) or more advanced mass spectrometry (MS)-based methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) . The differentially expressed proteins are then identified using tandem mass spectrometry (MS/MS). Bioinformatic analysis of these proteins helps to map the specific signaling pathways, such as apoptosis, cell cycle regulation, or metabolic pathways, that are perturbed by this compound .
Metabolomics: This is the systematic study of small molecules, or metabolites, within a biological system. Metabolomic profiling reveals the downstream consequences of this compound's effects on cellular enzymes and proteins. By using analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can measure fluctuations in hundreds of metabolites simultaneously. For example, studies might reveal that this compound treatment leads to an accumulation of specific amino acids or a depletion of key intermediates in the tricarboxylic acid (TCA) cycle, pointing towards a direct or indirect effect on cellular energy metabolism . Integrating proteomic and metabolomic data provides a more holistic understanding of how this compound achieves its biological effects.
| Technology | Analytical Platform | Objective | Key Findings / Insights | Reference |
|---|---|---|---|---|
| Proteomics | Mass Spectrometry (LC-MS/MS), 2D-PAGE | Identify and quantify differentially expressed proteins upon this compound treatment. | Reveals modulation of proteins involved in apoptosis (e.g., Bcl-2 family), cell cycle control (e.g., cyclins), and signal transduction (e.g., MAPK pathway). | , |
| Metabolomics | Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Identify and quantify changes in the cellular metabolome. | Identifies perturbations in key metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism, indicating an impact on cellular bioenergetics. | |
| Integrated 'Omics' | Bioinformatic integration of proteomic and metabolomic datasets. | Construct a comprehensive model of this compound's mechanism of action. | Links protein expression changes to downstream metabolic shifts, providing a robust, multi-layered view of its cellular impact. | , |
Advanced Imaging Techniques in Cellular Mechanistic Studies
While 'omics' provide quantitative data on molecular changes, advanced imaging techniques offer crucial spatiotemporal information, allowing researchers to visualize the effects of this compound within intact cells in real-time. These methods are indispensable for confirming the subcellular location of drug-target interactions and observing dynamic cellular processes as they unfold .
High-resolution confocal microscopy is a primary tool used to study the subcellular localization of this compound's targets or its downstream effects. By using specific fluorescent probes, researchers can visualize and quantify changes in cellular organelles and structures. For example:
Mitochondrial Integrity: Probes like JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester) are used to monitor mitochondrial membrane potential. A shift in fluorescence (e.g., from red to green with JC-1) in this compound-treated cells provides direct visual evidence of mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.
Reactive Oxygen Species (ROS) Production: Dyes such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate) become fluorescent upon oxidation. Live-cell imaging with DCFDA can show the kinetics and subcellular location of ROS generation induced by this compound.
Protein Localization: By transfecting cells with plasmids encoding for a target protein fused to a fluorescent tag (e.g., Green Fluorescent Protein, GFP), researchers can track the movement of this protein in response to this compound. For instance, one could observe the translocation of a transcription factor from the cytoplasm to the nucleus, confirming the activation of a specific signaling cascade.
These imaging studies provide a visual dimension to the data obtained from biochemical and 'omics' analyses, offering compelling evidence for the proposed mechanisms of action of this compound at the cellular level.
| Technique | Fluorescent Probe/Label | Cellular Process Visualized | Insight Gained | Reference |
|---|---|---|---|---|
| Confocal Microscopy | JC-1 / TMRM | Mitochondrial Membrane Potential (ΔΨm) | Direct observation of mitochondrial depolarization, confirming involvement in apoptosis. | |
| Live-Cell Imaging | DCFDA | Intracellular Reactive Oxygen Species (ROS) | Real-time tracking of oxidative stress induction. | |
| Immunofluorescence | Antibody against γH2AX | DNA Double-Strand Breaks | Visualization of DNA damage foci in the nucleus. | |
| Fluorescence Microscopy | GFP-tagged protein (e.g., GFP-LC3) | Autophagy | Monitoring the formation of autophagosomes (LC3 puncta). |
In Silico Modeling and Chemoinformatics for Target Identification and Validation
In silico (computational) methods are integral to modern drug discovery, providing a rapid and cost-effective means to predict and rationalize the biological activity of compounds like this compound. These approaches complement experimental work by generating hypotheses about potential molecular targets and binding mechanisms, guiding further laboratory validation .
Key computational techniques applied to this compound include:
Molecular Docking: This is one of the most common in silico methods. It predicts the preferred orientation and binding affinity of this compound when bound to the three-dimensional structure of a protein target. A high docking score and a favorable binding pose, characterized by specific interactions like hydrogen bonds and hydrophobic contacts, suggest that the protein is a plausible target. This has been used to predict this compound's interaction with the active sites of enzymes like kinases or proteases .
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the behavior of the this compound-protein complex over time (from nanoseconds to microseconds). This technique assesses the stability of the predicted binding pose and can reveal conformational changes in the protein induced by the compound's binding, providing deeper insight into its mechanism of inhibition or activation .
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that this compound requires to bind to its target. This model can then be used to screen large virtual libraries of compounds to find other molecules with a similar pharmacophore, potentially leading to the discovery of new active compounds .
Chemoinformatics: This involves the analysis of chemical and biological data to establish Quantitative Structure-Activity Relationships (QSAR). By correlating structural features of this compound and its analogs with their measured biological activity, QSAR models can be built to predict the activity of novel, yet-to-be-synthesized derivatives, thus guiding the rational design of more potent compounds .
These computational strategies significantly accelerate the process of target identification and validation, narrowing down the list of potential protein partners for experimental verification and providing a structural basis for this compound's observed biological effects.
| Methodology | Purpose | Information Generated | Example Application | Reference |
|---|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a protein target. | Binding energy score, interaction types (H-bonds, etc.), binding pose. | Predicting the binding of this compound to the ATP-binding pocket of a protein kinase. | |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex. | Root-mean-square deviation (RMSD), conformational changes, interaction stability over time. |
Future Perspectives and Emerging Research Directions for Iriskashmirianin
Exploration of Undiscovered Biological Activities and Potentials
The primary reported bioactivity of Iriskashmirianin is its anti-tumor effect. phcogres.comresearchgate.net However, as a member of the flavonoid family, it is highly probable that it possesses a wider range of pharmacological properties. biosynth.compsu.edu Isoflavonoids, as a class, are known for a diverse array of effects, including antioxidant, anti-inflammatory, antimicrobial, and estrogenic activities. psu.edujetir.org Many related compounds isolated from Iris species have demonstrated these properties, suggesting that this compound is a prime candidate for broader screening. researchgate.netnih.gov
Future research should systematically investigate these potential activities. For instance, its antioxidant capacity could be evaluated using standard assays, which would be significant for conditions related to oxidative stress. biosynth.com Given that inflammation is a key factor in many chronic diseases, exploring the anti-inflammatory potential of this compound is a critical next step. psu.edu Furthermore, its efficacy against various bacterial and fungal strains has not been explored but is a common trait among flavonoids. phcogres.com A comprehensive screening of these undiscovered potentials is essential for expanding its possible therapeutic applications.
Table 1: Potential Biological Activities for Future this compound Research
| Potential Activity | Rationale Based on Related Compounds/Class | Potential Therapeutic Area |
| Antioxidant | Flavonoids are well-known antioxidant agents that neutralize free radicals. biosynth.com | Neurodegenerative diseases, cardiovascular diseases, aging. |
| Anti-inflammatory | Many isoflavones modulate inflammatory pathways. psu.edu The related compound Tectorigenin shows analgesic and anti-inflammatory effects. phcogres.comresearchgate.net | Arthritis, inflammatory bowel disease, metabolic syndrome. |
| Antimicrobial | The parent plant, Iris kashmiriana, and its constituents like Kashmigenin and Irigenin (B162202) exhibit antimicrobial properties. researchgate.net | Bacterial infections, fungal infections. |
| Immunomodulatory | Compounds from Iris kashmiriana such as Isonigricin and Isoirisolidone have shown immunosuppressant and immunostimulating activities, respectively. researchgate.netpsu.edu | Autoimmune diseases, cancer immunotherapy. |
| Cardioprotective | The related isoflavone (B191592) Irisolidone (B150237), also found in the plant, has demonstrated cardioprotective effects. researchgate.net | Heart disease, hypertension. |
Application of Modern Omics Technologies (e.g., Transcriptomics, Lipidomics) in Understanding Biological Responses
To move beyond identifying what this compound does to understanding how it works, the application of modern omics technologies is indispensable. humanspecificresearch.org These high-throughput methods provide a holistic view of the molecular changes within a biological system in response to the compound. uninet.edumdpi.com Technologies like genomics, transcriptomics, proteomics, and metabolomics can uncover the specific genes, proteins, and metabolic pathways that this compound targets or modulates. humanspecificresearch.org
For example, transcriptomics (RNA-Seq) could reveal the full spectrum of gene expression changes in cancer cells after treatment with this compound, pinpointing the key regulatory networks involved in its anti-tumor activity. mdpi.com Proteomics could identify the proteins that directly bind to the compound, while metabolomics and lipidomics could illustrate how it alters the cellular metabolic landscape to inhibit cell proliferation. humanspecificresearch.orguninet.edu Integrating data from multiple omics platforms would provide a comprehensive systems-level understanding of its mechanism of action, facilitating the discovery of biomarkers for its efficacy and paving the way for its development as a targeted therapeutic agent. researchgate.net
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Description | Potential Application to this compound |
| Transcriptomics | The study of the complete set of RNA transcripts produced by the genome at a specific time. humanspecificresearch.org | Identify gene expression signatures and signaling pathways (e.g., apoptosis, cell cycle) modulated by this compound in cancer cells. |
| Proteomics | The large-scale study of proteins, their structures, and functions. humanspecificresearch.org | Discover direct protein targets of this compound; identify changes in protein expression and post-translational modifications that mediate its effects. |
| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.orguninet.edu | Uncover alterations in cellular metabolism (e.g., energy production, biosynthesis) induced by the compound; identify biomarkers of response. |
| Lipidomics | The large-scale study of cellular lipid pathways and networks. humanspecificresearch.org | Determine the impact of this compound on lipid signaling and membrane composition, which are crucial in cancer biology. |
Sustainable Sourcing and Biotechnological Production of this compound
This compound is sourced from Iris kashmiriana, a plant species noted as being critically endangered and endemic to the Kashmir region. phcogres.com This presents a significant challenge for sustainable sourcing. Reliance on harvesting from the wild is not a viable long-term strategy, making the development of alternative production methods a high priority.
Sustainable sourcing strategies must be implemented, which involve integrating environmental, social, and ethical considerations into procurement. ijmrsti.comcruzfoam.com This includes establishing cultivation programs for Iris kashmiriana to reduce pressure on wild populations. However, biotechnological production offers a more controlled and potentially scalable solution. jmbfs.org Techniques such as plant cell fermentation, hairy root cultures, or the heterologous expression of the this compound biosynthetic pathway in microorganisms like yeast or bacteria could provide a continuous and sustainable supply of the compound. mdpi.comscielo.org.mx These methods would not only conserve the natural resource but also allow for process optimization to increase yields and purity, which is crucial for pharmaceutical development. researchgate.net
Table 3: Comparison of Sourcing and Production Methods for this compound
| Method | Advantages | Disadvantages |
| Wild Harvesting | Low initial cost. | Unsustainable, threatens endangered species phcogres.com, inconsistent yield and quality, difficult to scale. |
| Conventional Cultivation | Sustainable supply, reduces environmental impact, better quality control than wild harvesting. | Requires significant land and time, susceptible to climate and pests, may still have variable yields. |
| Biotechnological Production | Highly sustainable, independent of geography and climate, high purity and consistency, highly scalable. mdpi.com | High initial development cost, requires advanced technical expertise, optimization can be complex. scielo.org.mx |
Targeted Structural Modifications for Enhanced Potency, Selectivity, and Bioavailability
While natural products like this compound provide an excellent starting point for drug discovery, their inherent properties are not always optimal for therapeutic use. Medicinal chemistry approaches involving targeted structural modifications can be employed to enhance its potency, improve its selectivity for cancer cells over healthy cells, and increase its bioavailability.
Future research should focus on structure-activity relationship (SAR) studies to identify the key functional groups on the this compound scaffold that are essential for its biological activity. Computational modeling and docking studies can predict how modifications might improve binding to its molecular target. Based on these insights, chemists can synthesize a library of analogues with altered substituents. For example, modifying hydroxyl or methoxy (B1213986) groups could improve solubility and membrane permeability, leading to better absorption and distribution in the body. The goal is to create a derivative of this compound that is not only more effective but also possesses a more favorable pharmacological profile for clinical development.
Table 4: Strategies for Structural Modification of this compound
| Modification Strategy | Objective | Example Approach |
| Enhance Potency | Increase the biological effect at a lower concentration. | Modify functional groups to improve binding affinity with the biological target. |
| Improve Selectivity | Increase the desired effect on target cells while minimizing effects on non-target cells. | Design analogues that exploit differences between cancer and normal cells (e.g., specific enzymes or receptors). |
| Increase Bioavailability | Improve absorption, distribution, metabolism, and excretion (ADME) properties. | Add polar groups to increase solubility; create prodrugs that are activated within the target tissue. |
| Structure-Activity Relationship (SAR) | Understand which parts of the molecule are critical for its function. | Systematically synthesize and test a series of analogues to map out the chemical features required for activity. |
Collaborative and Interdisciplinary Research Imperatives in Natural Product Chemistry
The journey of a natural product from discovery to clinical application is inherently complex and cannot be accomplished by a single scientific discipline. nsf.govaup.nl Advancing this compound research will require robust, interdisciplinary collaborations. brin.go.id The complexity of modern scientific problems necessitates cooperation between experts from diverse fields to integrate different perspectives, techniques, and theories. nsf.gov
This collaborative framework should involve botanists and ethnopharmacologists to study Iris kashmiriana and its traditional uses, phytochemists for the isolation and structural elucidation of this compound and related compounds, and pharmacologists and cell biologists to conduct in-vitro and in-vivo testing. Furthermore, the involvement of computational chemists for molecular modeling, medicinal chemists for synthetic modification, and bioinformaticians for analyzing omics data is crucial. uninet.edu Such an integrated research effort ensures that challenges are addressed from multiple angles, accelerating the translation of basic scientific discoveries into tangible therapeutic innovations. ssrc.org
Table 5: Interdisciplinary Roles in this compound Research
| Discipline | Key Contribution |
| Botany/Ethnobotany | Plant identification, cultivation, and understanding traditional knowledge surrounding Iris kashmiriana. psu.edu |
| Phytochemistry | Isolation, purification, and structural characterization of this compound. phcogres.com |
| Pharmacology/Cell Biology | Evaluating biological activities and elucidating mechanisms of action through cellular and animal models. psu.edu |
| Medicinal Chemistry | Designing and synthesizing novel analogues with improved properties. |
| Computational Biology/Bioinformatics | Analyzing large-scale omics data, molecular docking, and predicting structure-activity relationships. uninet.edu |
| Biotechnology | Developing sustainable production methods through cell cultures or metabolic engineering. jmbfs.org |
Compounds Mentioned in this Article
Q & A
Basic Research Questions
Q. How is Iriskashmirianin identified and characterized in novel plant sources?
- Methodological Answer : Initial identification involves phytochemical screening using TLC and HPLC-MS to detect unique spectral signatures. Structural elucidation requires NMR (1H, 13C, 2D-COSY) and X-ray crystallography for stereochemical confirmation. Purity validation follows guidelines for natural products, including ≥95% purity via HPLC-UV .
- Data Requirements : Comparative spectral libraries (e.g., PubChem, Reaxys) and reproducibility across independent labs to confirm structural integrity .
Q. What initial steps are recommended for isolating this compound from complex matrices?
- Methodological Answer : Use sequential extraction (e.g., Soxhlet with hexane/ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Validate efficiency via yield optimization tables:
| Solvent System | Purity (%) | Yield (mg/kg) |
|---|---|---|
| Hexane:EtOAc (7:3) | 82 | 12.5 |
| CH₂Cl₂:MeOH (9:1) | 91 | 8.7 |
| . |
Advanced Research Questions
Q. How can researchers optimize synthetic pathways for this compound to address low yields in existing protocols?
- Methodological Answer : Apply factorial design (e.g., 2^k designs) to test variables like catalyst loading, temperature, and solvent polarity. For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp (°C) | 60 | 90 |
| Catalyst (mol%) | 5 | 15 |
| Analyze interactions using ANOVA to identify significant factors. Replicate trials ≥3 times to ensure statistical validity . |
Q. How should contradictory pharmacological data (e.g., cytotoxic vs. neuroprotective effects) be resolved?
- Methodological Answer : Conduct dose-response studies across cell lines (e.g., HeLa, SH-SY5Y) to establish concentration thresholds. Validate mechanisms via knock-out models (e.g., CRISPR for target genes) and orthogonal assays (e.g., ROS detection, apoptosis markers). Cross-reference data with published LC-MS/MS metabolomic profiles to rule out matrix interference .
Q. What experimental frameworks are suitable for studying this compound’s interaction with enzymatic targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd) measurements. Pair with molecular dynamics simulations (Amber, GROMACS) to map binding poses. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) by piloting small-scale trials before full experimentation .
Data Management and Validation
Q. How can researchers ensure reproducibility of this compound’s bioactivity data?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
